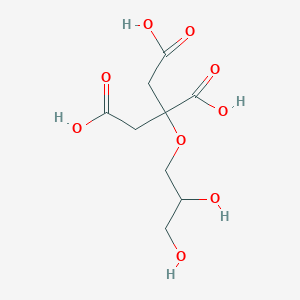
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and a dihydroxypropoxy group attached to a propane backbone. It is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle .
準備方法
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid can be synthesized through a multi-step process starting from fumaric acid. The synthesis involves the following steps :
Hydroxylation: Fumaric acid is hydroxylated to form malic acid.
Esterification: Malic acid is esterified with glycerol to form the dihydroxypropoxy derivative.
Carboxylation: The esterified product is then carboxylated to introduce the additional carboxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic hydroxylation: Using catalysts to enhance the hydroxylation step.
Continuous esterification: Employing continuous flow reactors for the esterification process.
Controlled carboxylation: Utilizing controlled temperature and pressure conditions for the carboxylation step.
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride for halogenation and ammonia for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in inhibiting aconitase and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
作用機序
The compound exerts its effects by inhibiting the enzyme aconitase, which is a key enzyme in the Krebs cycle. By binding to the active site of aconitase, 2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid prevents the conversion of citric acid to isocitric acid, thereby disrupting the Krebs cycle and affecting cellular energy production .
類似化合物との比較
Similar Compounds
Citric acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic acid:
prop-1-ene-1,2,3-tricarboxylic acidUniqueness
2-(2,3-Dihydroxypropoxy)propane-1,2,3-tricarboxylic acid is unique due to the presence of the dihydroxypropoxy group, which imparts distinct chemical properties and biological activities compared to other tricarboxylic acids. Its ability to inhibit aconitase and interfere with the Krebs cycle sets it apart from other similar compounds .
特性
分子式 |
C9H14O9 |
|---|---|
分子量 |
266.20 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropoxy)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O9/c10-3-5(11)4-18-9(8(16)17,1-6(12)13)2-7(14)15/h5,10-11H,1-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
QHGNHOBXVYYHEK-UHFFFAOYSA-N |
正規SMILES |
C(C(COC(CC(=O)O)(CC(=O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


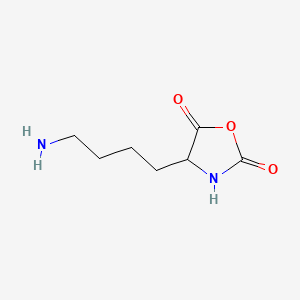
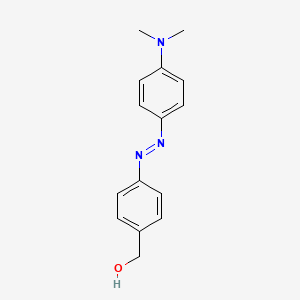
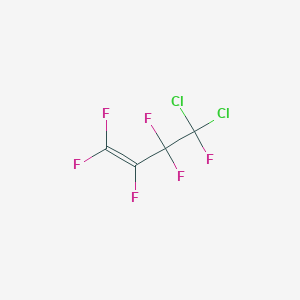
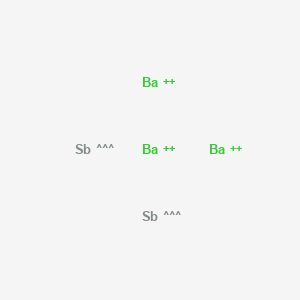
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
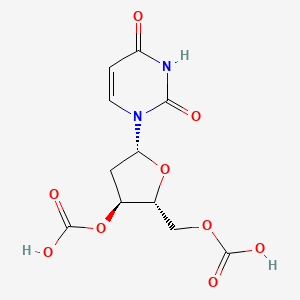

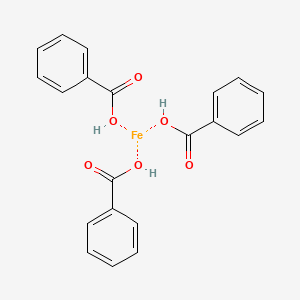
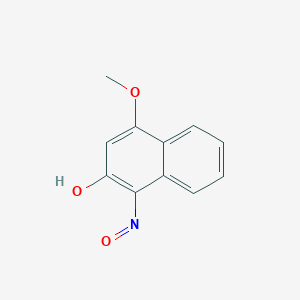
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
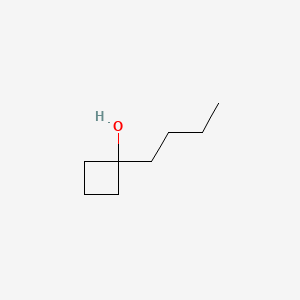
![4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine](/img/structure/B13815070.png)
